molecular formula C17H21NO5 B14612092 1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- CAS No. 59962-72-0

1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-

Cat. No.: B14612092
CAS No.: 59962-72-0
M. Wt: 319.4 g/mol
InChI Key: NTYUWKSKVQIIGW-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- is an organic compound that belongs to the class of benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes an amino group and a trimethoxyphenyl group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzenediol Core: The benzenediol core can be synthesized through the hydroxylation of benzene using hydrogen peroxide in the presence of a catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the amino and trimethoxyphenyl groups.

    Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.

    Resorcinol (1,3-Dihydroxybenzene): Different position of hydroxyl groups.

Uniqueness

1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]- is unique due to the presence of the amino and trimethoxyphenyl groups, which confer distinct chemical and biological properties compared to other benzenediols.

Properties

CAS No.

59962-72-0

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C17H21NO5/c1-21-15-7-10(8-16(22-2)17(15)23-3)6-12(18)11-4-5-13(19)14(20)9-11/h4-5,7-9,12,19-20H,6,18H2,1-3H3

InChI Key

NTYUWKSKVQIIGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C2=CC(=C(C=C2)O)O)N

Origin of Product

United States

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